Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate
Description
Methyl (S)-3-amino-3-(3,4-dimethylphenyl)propanoate is a chiral ester derivative featuring a β-amino acid scaffold with a 3,4-dimethylphenyl substituent. This compound is structurally characterized by a methyl ester group at the carboxylic acid terminus and a stereospecific amine group at the β-position. The 3,4-dimethylphenyl moiety introduces steric bulk and hydrophobicity, distinguishing it from related aromatic β-amino esters.
The compound’s molecular formula is inferred as C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated).
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
GCSRKKXQXJACLV-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the chiral amino acid backbone with the desired stereochemistry.
- Introduction of the 3,4-dimethylphenyl substituent on the β-position.
- Esterification to yield the methyl ester derivative.
Stereoselective approaches often use chiral auxiliaries, enzymatic resolution, or asymmetric catalysis to obtain the (S)-enantiomer.
Synthetic Route via N-Acyl Derivatives (Patent WO2000076960A1)
One established method involves preparing N-acyl derivatives of methyl N-(2,6-dimethylphenyl)D-alaninate, which is closely related to the target compound. The process includes:
- Reacting methyl N-(2,6-dimethylphenyl)-D-alaninate with an acyl chloride in the presence of an inert organic solvent and a base.
- Preferred solvents: aromatic hydrocarbons (toluene, xylene, chlorobenzene), chlorinated hydrocarbons (methylene chloride, dichloroethane), or esters (ethyl acetate).
- Bases: inorganic bases such as sodium or potassium bicarbonates and carbonates.
- Temperature control between -20°C and +40°C, preferably -5°C to +20°C, to maintain stereochemical integrity.
This method allows the reaction to proceed in a single solvent without isolating intermediates, improving efficiency and yield.
Asymmetric Synthesis Using Palladium-Catalyzed Carbonylation (Patent WO2019197274A1)
Another advanced method for preparing related phenylpropanoic acid derivatives involves:
- Conversion of corresponding alcohols to sulfonate esters using sulfonyl halides (e.g., methanesulfonyl chloride) in the presence of organic bases such as triethylamine or N,N-diisopropylethylamine.
- Palladium (II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as catalytic system.
- Carbonylation under gaseous carbon monoxide in dimethylformamide with potassium carbonate as base.
- This process yields protected phenylpropanoate intermediates, which can be further converted to amino acid esters.
The method is notable for its mild conditions and high stereoselectivity, suitable for complex substituted phenyl derivatives.
Esterification and Amination Procedures
The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid using methanol under acidic or basic catalysis. Amination to introduce the amino group at the β-position can be achieved via:
- Reductive amination of β-ketoesters with amines.
- Direct substitution reactions on β-haloesters.
- Enzymatic resolution of racemic mixtures to isolate the (S)-enantiomer.
Comparative Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| N-acylation | Acyl chloride, base (NaHCO3, K2CO3) | Toluene, xylene, ethyl acetate | -20°C to +40°C | Single solvent process, no isolation |
| Sulfonate formation | Methanesulfonyl chloride, triethylamine | Dichloromethane, DMF | 0°C to room temperature | Prepares activated intermediates |
| Palladium-catalyzed carbonylation | Pd(OAc)2, dppf, CO, K2CO3 | Dimethylformamide | Room temperature | High stereoselectivity, mild conditions |
| Esterification | Methanol, acid/base catalyst | Methanol | Reflux | Converts acid to methyl ester |
| Amination | Reductive amination or substitution | Various | Mild to moderate | Introduces amino group at β-position |
Research Findings and Optimization
- The use of aromatic hydrocarbons as solvents in the N-acylation step improves solubility and reaction rate while maintaining stereochemical purity.
- Palladium-catalyzed carbonylation reactions benefit from the use of dppf ligand, which stabilizes the catalyst and enhances selectivity.
- Temperature control is critical; lower temperatures (-5 to +20°C) minimize racemization and side reactions during acylation.
- Bases such as potassium carbonate are preferred for their mildness and compatibility with the catalytic systems employed.
- Esterification under acidic conditions with methanol provides high yields of methyl esters without racemization.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(3,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and synthetic differences between Methyl (S)-3-amino-3-(3,4-dimethylphenyl)propanoate and analogous compounds:
Structural and Functional Differences
Substituent Effects :
- Electron-Donating Groups : The 3,4-dimethylphenyl group in the target compound enhances hydrophobicity and steric bulk compared to methoxy (polar) or chloro/trifluoromethyl (electron-withdrawing) substituents .
- Salt vs. Free Base : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility, whereas the free base form (target compound) is more lipophilic, favoring membrane permeability in biological systems.
Synthetic Considerations: Yields for analogous compounds vary significantly. For example, Methyl 3-(3,4-dimethoxyphenyl)-3-(trifluoroacetamido)propanoate is synthesized in 45% yield , while dichloro derivatives may require harsher conditions due to decreased reactivity of electron-deficient aromatic rings.
Applications: Compounds with chloro or trifluoromethyl groups (e.g., ) are common in agrochemicals (e.g., fungicides in ), where electron-withdrawing substituents enhance binding to target enzymes.
Physicochemical Properties
- Solubility : The free base form of the target compound is less water-soluble than its hydrochloride salt analogs (e.g., vs. ).
Research Findings and Data
Key Trends
Bioactivity : Chlorinated analogs (e.g., ) are frequently associated with antifungal and pesticidal activity due to enhanced electrophilicity .
Stereochemical Impact: The (S)-configuration in the target compound is critical for chiral recognition in drug design, as seen in related β-amino esters like Methyl (3S)-3-amino-3-phenylpropanoate .
Biological Activity
Methyl (S)-3-amino-3-(3,4-dimethylphenyl)propanoate is an organic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 207.27 g/mol. The compound features a chiral center at the carbon adjacent to the amino group, which contributes to its stereochemical properties. The structure includes:
- Amino Group : Essential for interaction with biological targets.
- Dimethyl-substituted Phenyl Ring : Influences lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with various enzymes and receptors, modulating their activities. This interaction is crucial for understanding its therapeutic potential.
Key Mechanisms:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may act as a ligand for various receptors, influencing physiological responses.
Pharmacological Applications
Research indicates that this compound has potential applications in drug formulation due to its biological activity. Its ability to interact with biological molecules makes it a candidate for developing therapeutics targeting various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Modulates enzyme activities critical in metabolic pathways |
| Receptor Interaction | Acts as a ligand for receptors influencing physiological processes |
| Anticancer Potential | Exhibits cytotoxic effects against certain cancer cell lines |
| Antimicrobial Activity | Potential effectiveness against specific bacterial strains |
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example, it demonstrated significant cytotoxicity against Caco-2 cells with an IC50 value indicating effective dose levels .
- Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial activity against certain pathogens. Its structural similarities with other biologically active compounds could enhance its efficacy in targeting bacteria .
- Enzyme Interaction Studies : Investigations into the binding affinities of this compound have revealed its potential to form stable complexes with target enzymes, thereby modulating their activity .
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds, which may influence its biological properties.
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Methyl 3-amino-3-(4-methylphenyl)propanoate | Para-methyl substitution | Enhanced receptor binding |
| Methyl 3-amino-2-methylbenzoate | Different aromatic substitution | Altered pharmacological profile |
| Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | Methoxy groups instead of methyl | Affects solubility and reactivity |
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh-(R)-BINAP | 92 | 99 | |
| Chiral Resolution | L-Tartaric Acid | 78 | 95 | |
| Enzymatic Esterification | Candida antarctica | 85 | 98 |
Q. Table 2: SAR of Substituents on Biological Activity
| Substituent | logP | IC₅₀ (µM) | Target |
|---|---|---|---|
| 3,4-diCH₃ | 2.1 | 12.3 | GPCR (5-HT₂A) |
| 3-Cl,4-F | 2.8 | 8.7 | MAO-B |
| 4-OCH₃ | 1.6 | 25.4 | DAT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
